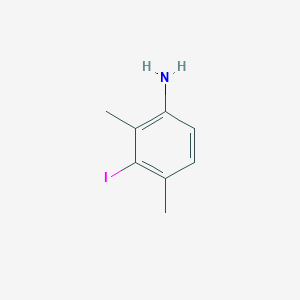
3-Iodo-2,4-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-2,4-dimethylaniline is an organic compound with the molecular formula C8H10IN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by iodine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Iodo-2,4-dimethylaniline can be synthesized through several methods. One common approach involves the iodination of 2,4-dimethylaniline using iodine and an oxidizing agent. The reaction typically takes place in the presence of a solvent such as acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and automated systems to control reaction parameters. The use of safer and more environmentally friendly reagents is also a focus in industrial settings to minimize hazardous waste and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-2,4-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide and copper(I) iodide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to achieve reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions produce nitro compounds and amines, respectively .
Scientific Research Applications
3-Iodo-2,4-dimethylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-iodo-2,4-dimethylaniline involves its interaction with specific molecular targets. The iodine atom and methyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-4,6-dimethylaniline
- 3-Iodo-2,6-dimethylaniline
- 4-Iodo-2,6-dimethylaniline
Uniqueness
3-Iodo-2,4-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-iodo-2,4-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMDUFHREGBMQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4',4'''-(2,2-Diphenylethene-1,1-diyl)bis([1,1'-biphenyl]-4-amine)](/img/structure/B8146499.png)
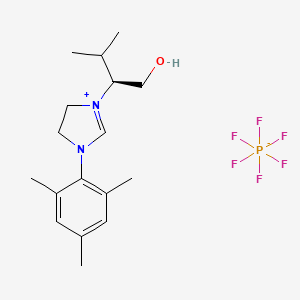
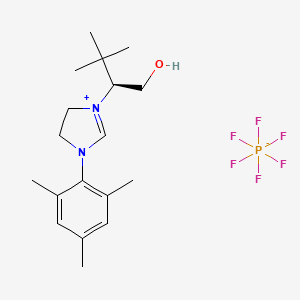
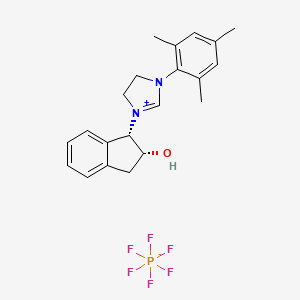
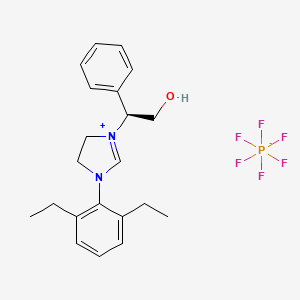
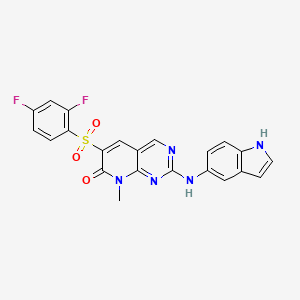
![4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B8146560.png)
![2-methyl-7-piperazin-1-yl-2,3-dihydro-1H-imidazo[1,2-c]pyrimidin-4-ium;dichloride](/img/structure/B8146567.png)
![3-methyl-7-piperazin-1-yl-2,3-dihydro-1H-imidazo[1,2-c]pyrimidin-4-ium;dichloride](/img/structure/B8146573.png)
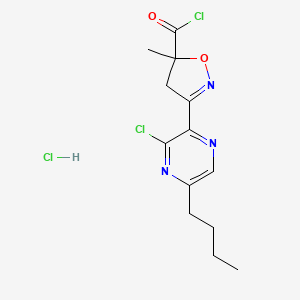
![(R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B8146583.png)
![((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol](/img/structure/B8146591.png)
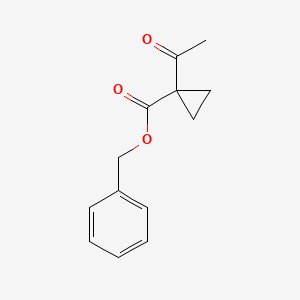
![2-[2-(2,3-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8146604.png)
